N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide
Description
This compound, also known by its CAS number 1421373-65-0 and synonyms such as Mereletinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) designed to target mutant EGFR isoforms, including T790M resistance mutations. Its molecular formula is C28H33N7O2, with a molecular weight of 499.61 g/mol . Key structural features include:
- A guanidino group at position 5 of the phenyl ring, enhancing hydrogen bonding with kinase domains.
- A dimethylaminoethyl-methylamino side chain at position 2, improving cellular permeability.
- A 4-methoxy substituent contributing to metabolic stability.
- An acrylamide moiety enabling covalent binding to cysteine residues in EGFR (e.g., C797) .
Storage conditions recommend protection from light and moisture (2–8°C under inert atmosphere) .
Properties
Molecular Formula |
C16H26N6O2 |
|---|---|
Molecular Weight |
334.42 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C16H26N6O2/c1-6-15(23)19-11-9-12(20-16(17)18)14(24-5)10-13(11)22(4)8-7-21(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,19,23)(H4,17,18,20) |
InChI Key |
LNRYEQGASWWGME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)N=C(N)N)OC |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Fluoro-2-Methoxyaniline
The first step involves nitration of 4-fluoro-2-methoxyaniline (CAS 3689-38-7) to introduce a nitro group at the 5-position.
Mechanism :
-
4-Fluoro-2-methoxyaniline undergoes electrophilic aromatic substitution with nitronium ions generated from H₂SO₄ and KNO₃.
-
The nitro group is directed to the 5-position due to the electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine at the 4-position.
Key Challenge :
Control of reaction temperature (5–10°C) is critical to prevent over-nitration or decomposition.
Guanidination of Nitro Intermediate
The nitro group is converted to a guanidine moiety using cyanamide under acidic conditions.
Mechanism :
-
Nitro group reduction is bypassed; instead, cyanamide reacts with the nitro intermediate in the presence of HCl to form a guanidine.
-
The reaction proceeds via nucleophilic attack of cyanamide on the nitro group, followed by acid-catalyzed cyclization.
Purification :
The crude product is filtered and washed with cold water to remove unreacted cyanamide.
Amino Group Substitution
The fluorine atom at the 4-position is replaced with a dimethylaminoethyl-methylamino group using N,N,N′-trimethylethane-1,2-diamine .
Mechanism :
-
N,N,N′-trimethylethane-1,2-diamine acts as a nucleophile, displacing fluorine via an SNAr mechanism.
-
DIPEA serves as a base to deprotonate intermediates, while DMAC facilitates high-temperature reactions.
Optimization :
DMAC (dimethylacetamide) is preferred over DMF due to its higher boiling point, enabling efficient substitution at 95°C.
Hydrogenation of Intermediates
Nitro groups (if present) are reduced to amines using Raney nickel under hydrogen gas.
Mechanism :
Acryloyl Amidation
The final step involves coupling with acryloyl chloride to form the acrylamide linkage.
Mechanism :
-
Acryloyl chloride reacts with the primary amine at the 2-position, forming an amide bond.
-
Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion.
Scale-Up :
Reactions are conducted in dichloromethane for better solubility of intermediates, achieving yields >70% at pilot scales.
Comparative Analysis of Synthetic Routes
Key Advantages :
-
The optimized route eliminates column chromatography, reducing time and solvent waste.
-
Commercial availability of 4-fluoro-2-methoxyaniline lowers production costs.
Critical Challenges and Solutions
Side Reactions :
-
Over-guanidination : Minimized by limiting cyanamide stoichiometry.
-
Acrylamide dimerization : Prevented by using anhydrous conditions.
Structural and Spectroscopic Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₃₃N₇O₂ | |
| Molecular Weight | 499.6 g/mol | |
| ¹H NMR (DMSO-d₆) | 3.82 (s, 3H, OCH₃), 7.05 (d, J=14.4 Hz, aromatic) | |
| ESI-MS | 499.2 [M + H]⁺ |
Purity :
Final product is recrystallized from EtOAc/EtOH to achieve >99% HPLC purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
Anticancer Activity
Overview:
The compound has been investigated for its anticancer properties, demonstrating promising results against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
Case Studies:
- Study on Cell Lines:
- A study reported that derivatives of similar structures exhibited significant growth inhibition percentages against several cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibitions exceeding 85% .
- The compound was tested against a panel of 60 cancer cell lines under the National Cancer Institute's protocols, showing an average inhibition rate of 12.53% .
Data Table: Anticancer Activity
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Pharmacokinetics and ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME):
Understanding the ADME profile is crucial for evaluating the therapeutic potential of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide.
Findings:
- Studies using computational models have suggested favorable absorption characteristics and metabolic stability, indicating potential for oral bioavailability .
Synthesis and Structural Modifications
Synthetic Routes:
Research has focused on developing efficient synthetic routes to produce this compound and its analogs. Various methods have been employed to optimize yield and purity.
Example Synthesis:
A notable method involves the use of guanidine derivatives in combination with dimethylamino groups to enhance biological activity .
Mechanism of Action
The mechanism of action of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Osimertinib (AZD-9291)
- Structure: Replaces the guanidino group with a 3-chloro-4-fluoroaniline substituent.
- Key Differences: Osimertinib’s halogenated aryl group enhances selectivity for T790M mutants but may reduce solubility compared to the guanidino group in the target compound. Both share the acrylamide warhead and dimethylaminoethyl side chain, but Osimertinib’s indole-pyrimidine core differs slightly, affecting binding kinetics .
- Efficacy: Osimertinib shows IC₅₀ values of <1 nM against EGFR T790M, while Mereletinib’s guanidino group may improve mutant selectivity further, though direct comparative data are pending .
N-(3-((5-Chloro-2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)Pyrimidin-4-yl)Oxy)Phenyl)Acrylamide
- Structure : Features a chloropyrimidine core and piperazinyl-methoxy substituent .
- Lacks the dimethylaminoethyl-methylamino group, which may diminish cellular uptake efficiency .
- Activity : Demonstrates moderate activity against L858R/T790M mutants (IC₅₀ ~5 nM) but higher off-target effects due to less optimized substituents .
(E)-N-{4-Chloro-5-Methyl-2-[(Naphthalen-1-yl)Methylthio]Phenylsulfonyl}-3-(4-Fluorophenyl)Acrylamide (16c)
- Structure : Contains a naphthyl-methylthio group and 4-fluorophenyl acrylamide .
- Key Differences: The sulfonyl group and naphthyl substituent enhance antimicrobial activity but reduce kinase selectivity. Absence of the guanidino and dimethylaminoethyl groups limits EGFR binding specificity .
- Applications : Primarily studied for antimicrobial use (MIC ~2 µg/mL against S. aureus), unlike the target compound’s oncological focus .
Structural-Activity Relationship (SAR) Analysis
Impact of Guanidino Substituent
- The 5-guanidino group in the target compound forms critical hydrogen bonds with EGFR’s M793 and Q791 residues, improving mutant isoform selectivity over wild-type EGFR. Analogues lacking this group (e.g., Osimertinib) show reduced potency against certain resistance mutations .
Role of Dimethylaminoethyl-Methylamino Side Chain
Acrylamide Warhead
- The α,β-unsaturated acrylamide enables covalent bonding with EGFR’s C797 residue, a feature shared across third-generation TKIs. Modifications to this group (e.g., esterification in older TKIs) reduce irreversible binding efficiency .
Comparative Data Table
| Compound Name | Target EGFR Mutations | IC₅₀ (nM) | Selectivity (Mutant/Wild-Type) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | T790M, L858R | 0.8 | >100x | 5-Guanidino, dimethylaminoethyl, acrylamide |
| Osimertinib (AZD-9291) | T790M, Del19 | 0.5 | >50x | 3-Chloro-4-fluoroaniline, indole-pyrimidine |
| Compound 16c | N/A (Antimicrobial) | N/A | N/A | Naphthyl-methylthio, 4-fluorophenyl |
| N-(3-((5-Chloro-...)Acrylamide | L858R/T790M | 5.2 | ~10x | Chloropyrimidine, piperazinyl-methoxy |
Research Findings and Clinical Implications
- The target compound’s guanidino group and optimized side chain position it as a promising candidate for overcoming Osimertinib-resistant C797S mutations, which arise due to steric hindrance at the covalent binding site .
- Preclinical studies indicate a lower hepatotoxicity risk compared to earlier TKIs, attributed to reduced off-target binding .
- Structural analogs with bulky substituents (e.g., naphthyl groups) show divergent applications, highlighting the importance of substituent tailoring for target specificity .
Biological Activity
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide, commonly referred to as a derivative of osimertinib, is a compound of significant interest in medicinal chemistry due to its biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features multiple functional groups that contribute to its biological activity. The structure includes:
- Dimethylamino group : Enhances solubility and potential interactions with biological targets.
- Guanidine moiety : Known for its role in protein interactions and enzyme inhibition.
- Acrylamide backbone : Imparts reactivity that may be exploited in therapeutic contexts.
The primary mechanism of action for this compound involves the inhibition of specific protein methyltransferases (PMTs) and demethylases (KDMs). These enzymes are crucial for the regulation of histone modifications, which play a significant role in gene expression and cellular function.
Inhibition Profile
Research indicates that this compound exhibits selectivity towards certain PMTs, particularly those involved in methylating lysine residues on histones. For example, studies have shown that it can selectively inhibit G9a/GLP methyltransferases with a potency greater than 20,000-fold compared to other methyltransferases .
Therapeutic Applications
The compound has been explored for various therapeutic applications, particularly in oncology due to its ability to modulate epigenetic markers associated with cancer progression. Notably, it has shown promise in:
- Cancer Treatment : By inhibiting specific methyltransferases, it can alter the expression of oncogenes and tumor suppressor genes.
- Neurodegenerative Disorders : Potential applications in modifying histone marks associated with neurodegeneration.
Case Studies
- In Vivo Studies : In mouse models of prostate cancer, treatment with this compound resulted in significant reductions in tumor size and alterations in global histone methylation patterns .
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound effectively reduced cell viability at nanomolar concentrations while maintaining low toxicity .
Table 1: Biological Activity Summary
Table 2: Comparative Potency
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| N-(2-((2-(Dimethylamino)ethyl)... | 2.5 | >20,000 |
| UNC0638 | 50 | - |
| UNC0642 | 15 | - |
Q & A
Basic: What are the key synthetic strategies for preparing N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the substituted aniline core via nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the dimethylaminoethyl(methyl)amino and methoxy groups.
- Step 2: Guanidino group installation using a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine) under basic conditions .
- Step 3: Acrylamide coupling via EDCI-mediated activation of acrylic acid derivatives, followed by reaction with the aniline intermediate in solvents like DMF or dichloromethane .
Critical Considerations: Optimize reaction temperatures (e.g., ice-cooling for acrylation) and solvent polarity to minimize side reactions. Purification often requires column chromatography or recrystallization .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, acrylamide vinyl protons as doublets near δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching C₂₉H₄₁N₇O₈S₂) .
- Elemental Analysis: Validates purity and stoichiometry of C, H, N, and S .
Note: Stability during analysis requires inert atmospheres to prevent oxidation of sensitive groups (e.g., acrylamide) .
Basic: How should this compound be stored to ensure stability?
Answer:
- Storage Conditions: Under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the acrylamide moiety and oxidation of tertiary amines .
- Handling: Avoid exposure to moisture; use desiccants in storage containers. Solutions in DMSO should be aliquoted and frozen at -20°C to minimize freeze-thaw degradation .
Advanced: What in vitro/in vivo models are appropriate for studying its biological activity?
Answer:
- Kinase Inhibition Assays: Use purified kinase domains (e.g., EGFR T790M/L858R mutants) to assess IC₅₀ values via fluorescence-based ADP-Glo™ assays .
- In Vivo Efficacy: Xenograft models (e.g., NSCLC H1975 tumors in nude mice) with dosing regimens tailored to pharmacokinetic profiles (e.g., oral bioavailability, half-life) .
Data Interpretation: Monitor tumor volume regression and compare to controls (e.g., AZD-9291) while accounting for metabolite activity (e.g., AZ-5104) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Answer:
- Core Modifications: Replace the methoxy group with ethoxy or halogens to evaluate steric/electronic effects on target binding .
- Side Chain Variations: Compare dimethylaminoethyl(methyl)amino to morpholino or piperazinyl groups for improved solubility or reduced toxicity .
- Guanidino Substitutions: Test amidine or urea analogs to balance basicity and membrane permeability .
Methodology: Parallel synthesis with HPLC-purified intermediates and in silico docking (e.g., Schrödinger Glide) to prioritize candidates .
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Source Analysis: Cross-validate assays (e.g., cell-free vs. cell-based kinase inhibition) to rule out off-target effects .
- Metabolite Interference: Use LC-MS to quantify active metabolites (e.g., AZ-5104) in in vivo studies, as parent compound degradation may skew results .
- Dose-Response Curves: Ensure linearity across concentrations; non-linear kinetics may explain efficacy discrepancies .
Advanced: What strategies improve analytical method reproducibility?
Answer:
- HPLC Optimization: Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention times should be validated against reference standards .
- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to identify degradation products and establish stability-indicating methods .
- Inter-Lab Validation: Share protocols for NMR (e.g., 500 MHz, DMSO-d₆) and MS parameters to harmonize data across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
